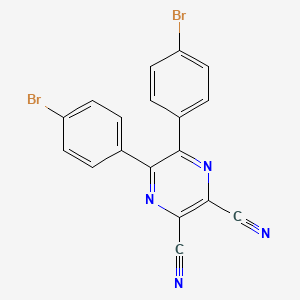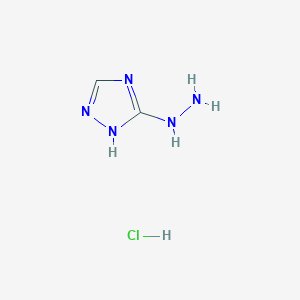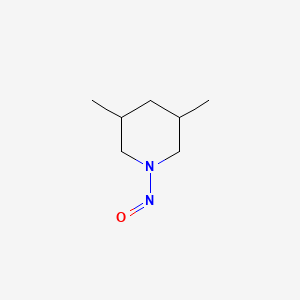
3,5-Dimethyl-1-nitrosopiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1-nitrosopiperidine is a nitrosamine compound characterized by a piperidine ring substituted with two methyl groups at the 3 and 5 positions and a nitroso group at the 1 position. Nitrosamines, including this compound, are known for their potential carcinogenic properties and are often studied in the context of environmental and health sciences .
Métodos De Preparación
The synthesis of 3,5-Dimethyl-1-nitrosopiperidine typically involves the nitrosation of 3,5-dimethylpiperidine. This reaction can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, to facilitate the formation of the nitroso group. The reaction is usually conducted at low temperatures to control the reaction rate and yield .
Industrial production methods for nitrosamines, including this compound, often involve similar nitrosation processes but on a larger scale. These methods require stringent control of reaction conditions to ensure safety and product purity due to the hazardous nature of nitrosamines .
Análisis De Reacciones Químicas
3,5-Dimethyl-1-nitrosopiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1-nitrosopiperidine is primarily studied for its carcinogenic properties. It serves as a model compound in research focused on understanding the mechanisms of nitrosamine-induced carcinogenesis. This compound is used in studies involving:
Chemistry: Investigating the reactivity and stability of nitrosamines.
Biology: Studying the metabolic pathways and biological effects of nitrosamines.
Medicine: Exploring the potential health risks associated with nitrosamine exposure.
Industry: Assessing the presence and impact of nitrosamines in various industrial processes and products
Mecanismo De Acción
The carcinogenic effects of 3,5-Dimethyl-1-nitrosopiperidine are primarily due to its metabolic activation. Under physiological conditions, this compound undergoes cytochrome P450-mediated hydroxylation at the carbon atoms adjacent to the nitroso group, forming α-hydroxy derivatives. These derivatives can further react with DNA, leading to mutations and carcinogenesis. The molecular targets include DNA bases, and the pathways involved are related to DNA repair and apoptosis .
Comparación Con Compuestos Similares
3,5-Dimethyl-1-nitrosopiperidine is structurally similar to other nitrosamines such as N-nitrosopiperidine and N-nitrosopyrrolidine. it is unique due to the presence of two methyl groups, which can influence its reactivity and biological effects. Similar compounds include:
N-nitrosopiperidine: Known for its esophageal carcinogenicity.
N-nitrosopyrrolidine: Primarily induces liver tumors.
N-nitrosodimethylamine: A potent carcinogen found in various environmental sources
These comparisons highlight the distinct properties and potential risks associated with this compound.
Propiedades
Número CAS |
78338-32-6 |
|---|---|
Fórmula molecular |
C7H14N2O |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-nitrosopiperidine |
InChI |
InChI=1S/C7H14N2O/c1-6-3-7(2)5-9(4-6)8-10/h6-7H,3-5H2,1-2H3 |
Clave InChI |
QGLSEFISGRBIML-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN(C1)N=O)C |
Presión de vapor |
0.03 [mmHg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


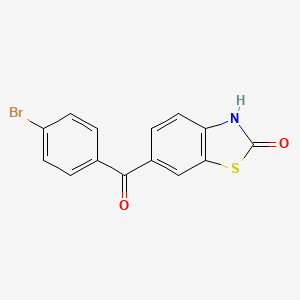
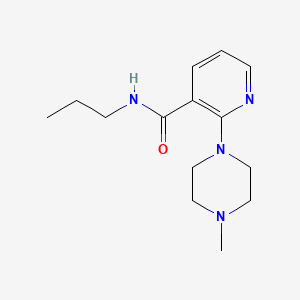
![8,9-Dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione](/img/structure/B14155932.png)

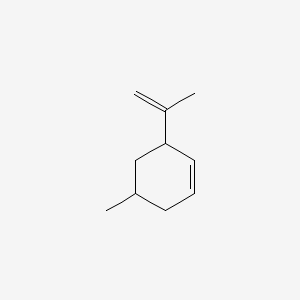
![1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol](/img/structure/B14155979.png)
![3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14155983.png)
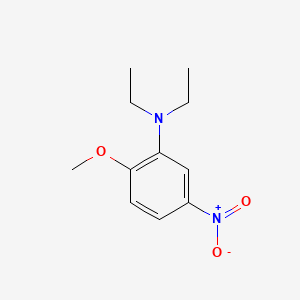
![N-[(4-Methylphenyl)methylene]methanamine](/img/structure/B14155987.png)
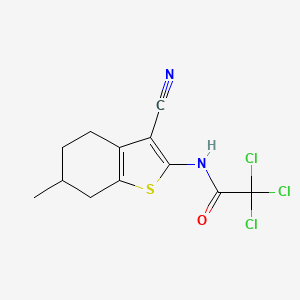
![1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indace n-5-one](/img/structure/B14155999.png)
